1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluoroethyl group, a furylmethyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through alkylation reactions using furylmethyl halides.
Final Assembly: The final compound is obtained by coupling the intermediate products through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Fluoroethyl halides for nucleophilic substitution, furylmethyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine: Similar structure with a chloroethyl group instead of a fluoroethyl group.
1-(2-fluoroethyl)-N-(2-thienylmethyl)-5-methyl-1H-pyrazol-4-amine: Similar structure with a thienylmethyl group instead of a furylmethyl group.
Uniqueness
1-(2-fluoroethyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the fluoroethyl and furylmethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15ClFN3O |
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Molecular Weight |
259.71 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3O.ClH/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
InChI Key |
LXKCSUJHAWLTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
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